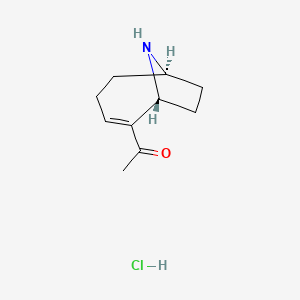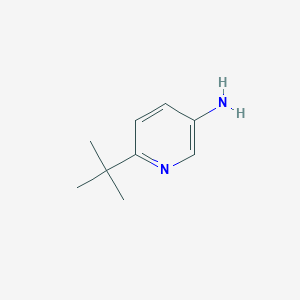![molecular formula C10H13N3OS B1292889 3-amino-6-isopropil-2-metiltieno[2,3-d]pirimidin-4(3H)-ona CAS No. 932796-38-8](/img/structure/B1292889.png)
3-amino-6-isopropil-2-metiltieno[2,3-d]pirimidin-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring
Aplicaciones Científicas De Investigación
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .
Mode of Action
The compound interacts with its targets, Mycobacteria, and exhibits significant antimycobacterial activity
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that it interferes with the essential biochemical pathways of mycobacteria .
Result of Action
The compound exhibits very good antimycobacterial activity, with some compounds showing Minimum Inhibitory Concentration (MIC) in the range of 6–8 μM . This suggests that the compound is effective in inhibiting the growth of Mycobacteria at these concentrations.
Análisis Bioquímico
Biochemical Properties
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. One of the key enzymes it interacts with is cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The compound acts as an inhibitor of CDK2, binding to its active site and preventing the phosphorylation of target proteins necessary for cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site.
Cellular Effects
The effects of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. By inhibiting CDK2, the compound induces cell cycle arrest, particularly at the G1/S transition, leading to a halt in cell proliferation . This effect is observed in several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116) cells, where the compound significantly reduces cell viability and induces apoptosis . Additionally, the compound influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Molecular Mechanism
At the molecular level, 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through direct binding interactions with CDK2. The compound fits into the enzyme’s active site, forming hydrogen bonds with key residues such as leucine 83, which stabilizes the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its kinase activity. The inhibition of CDK2 leads to downstream effects on gene expression, particularly the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the activation of compensatory signaling pathways that may reduce its efficacy. Long-term studies in vitro and in vivo have shown that the compound can induce sustained cell cycle arrest and apoptosis, with minimal degradation over time .
Dosage Effects in Animal Models
The effects of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic transformations increase the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites involved in cell cycle regulation and apoptosis .
Transport and Distribution
Within cells and tissues, 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which influence its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, which allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
The subcellular localization of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound predominantly localizes to the nucleus, where it exerts its inhibitory effects on CDK2 . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-isopropylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine to form the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thienopyrimidines.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the amino, isopropyl, and methyl groups, resulting in different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure but different substituents and biological activities.
Uniqueness
3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-amino-2-methyl-6-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-5(2)8-4-7-9(15-8)12-6(3)13(11)10(7)14/h4-5H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQUHZMZUKIJHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)C(C)C)C(=O)N1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)






